
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone is an organic compound that belongs to the class of chlorinated ketones It features a pyridine ring substituted with an ethyl group at the 4-position and a chloroacetyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-ethylpyridin-3-yl)ethanone typically involves the chlorination of 1-(4-ethylpyridin-3-yl)ethanone. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the chlorination process, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in diethyl ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-ethylpyridin-3-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(4-ethylpyridin-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of chlorinated ketones and their derivatives.
Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-ethylpyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 1-(3-Chloropyridin-2-yl)ethanone
Uniqueness
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone is unique due to the presence of the ethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-chloro-1-(4-ethylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-2-7-3-4-11-6-8(7)9(12)5-10/h3-4,6H,2,5H2,1H3 |
Clave InChI |
SBFTXNYSNGIKCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


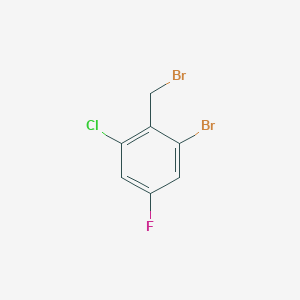
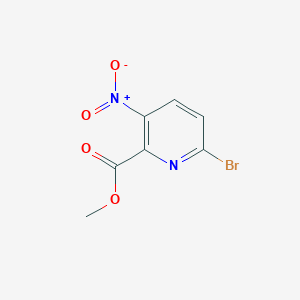



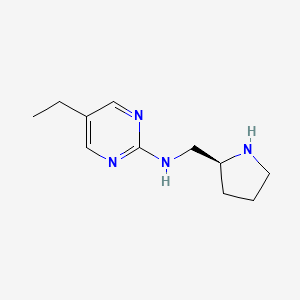
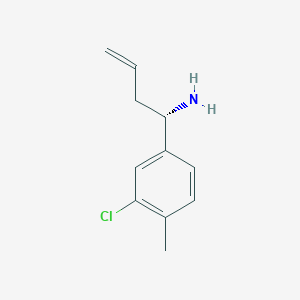
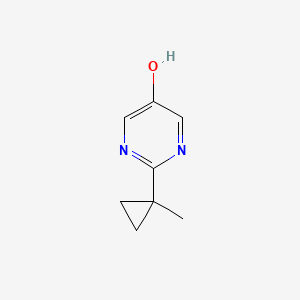
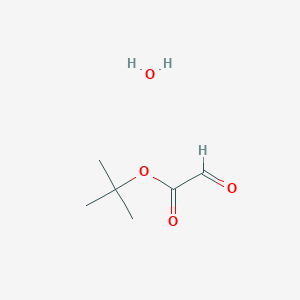


![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


